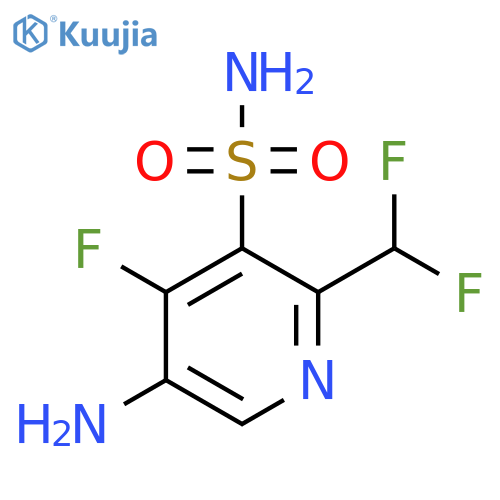Cas no 1803697-42-8 (5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide)

1803697-42-8 structure
商品名:5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide
CAS番号:1803697-42-8
MF:C6H6F3N3O2S
メガワット:241.19094991684
CID:4810762
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide
-
- インチ: 1S/C6H6F3N3O2S/c7-3-2(10)1-12-4(6(8)9)5(3)15(11,13)14/h1,6H,10H2,(H2,11,13,14)
- InChIKey: ISZUYBLLAGEOHX-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C(=CN=C1C(F)F)N)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 107
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067253-1g |
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide |
1803697-42-8 | 97% | 1g |
$1,490.00 | 2022-04-02 |
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1803697-42-8 (5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
